molecular formula C9H6Br2N2O B13652591 1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone

1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone

Cat. No.: B13652591
M. Wt: 317.96 g/mol
InChI Key: JSBIJKDZSMBRFE-UHFFFAOYSA-N
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Description

1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of bromine atoms at positions 4 and 6 of the pyrazolo[1,5-a]pyridine ring, and an ethanone group at position 3. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone typically involves the reaction of pyrazolo[1,5-a]pyridine derivatives with brominating agents. One common method includes the bromination of pyrazolo[1,5-a]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted pyrazolopyridines, carboxylic acids, alcohols, and various heterocyclic compounds.

Comparison with Similar Compounds

1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H6Br2N2O

Molecular Weight

317.96 g/mol

IUPAC Name

1-(4,6-dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H6Br2N2O/c1-5(14)7-3-12-13-4-6(10)2-8(11)9(7)13/h2-4H,1H3

InChI Key

JSBIJKDZSMBRFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC(=CN2N=C1)Br)Br

Origin of Product

United States

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